molecular formula C15H12Cl2N6OS B11506159 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide

2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide

Cat. No.: B11506159
M. Wt: 395.3 g/mol
InChI Key: XHAYEPXJJOAFQK-UHFFFAOYSA-N
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Description

2-{[4-AMINO-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2,4-DICHLOROPHENYL)ACETAMIDE is a complex organic compound with a unique structure that includes a triazole ring, a pyridine ring, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-AMINO-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2,4-DICHLOROPHENYL)ACETAMIDE typically involves multiple steps One common method starts with the preparation of the triazole ring, which is then functionalized with a pyridine groupThe reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{[4-AMINO-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2,4-DICHLOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of catalysts to achieve the desired transformations. For example, oxidation reactions may be performed at elevated temperatures, while reduction reactions often require low temperatures and anhydrous conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of 2-{[4-AMINO-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2,4-DICHLOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The triazole and pyridine rings can form coordination complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the compound can interact with biological macromolecules such as proteins and nucleic acids, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[4-AMINO-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2,4-DICHLOROPHENYL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the triazole and pyridine rings allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C15H12Cl2N6OS

Molecular Weight

395.3 g/mol

IUPAC Name

2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide

InChI

InChI=1S/C15H12Cl2N6OS/c16-10-3-4-12(11(17)6-10)20-13(24)8-25-15-22-21-14(23(15)18)9-2-1-5-19-7-9/h1-7H,8,18H2,(H,20,24)

InChI Key

XHAYEPXJJOAFQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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